![molecular formula C24H23NO B594076 [1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-47-0](/img/structure/B594076.png)
[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
JWH 018 N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid that is structurally similar to JWH 018. It differs by having a 2,2-dimethylpropyl group instead of a pentyl chain extending from the indole group. This compound is known for its potent activation of the cannabinoid receptors CB1 and CB2, making it a subject of interest in forensic and toxicological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 N-(2,2-dimethylpropyl) isomer typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Naphthalenyl Group: The indole core is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the naphthalenyl-methanone derivative.
Introduction of the 2,2-Dimethylpropyl Group: The final step involves the alkylation of the indole nitrogen with 2,2-dimethylpropyl bromide under basic conditions to yield the desired isomer.
Industrial Production Methods
Industrial production methods for JWH 018 N-(2,2-dimethylpropyl) isomer are not well-documented due to its primary use in research and forensic applications. the synthesis generally follows the same steps as outlined above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
JWH 018 N-(2,2-dimethylpropyl) isomer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The indole nitrogen can undergo substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides like methyl iodide or ethyl bromide are common reagents for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Alcohol derivatives.
Substitution: Various N-alkylated indole derivatives.
Scientific Research Applications
JWH 018 N-(2,2-dimethylpropyl) isomer is primarily used in scientific research for the following applications:
Forensic Chemistry: It is used as a reference standard for the identification of synthetic cannabinoids in forensic samples.
Toxicology: The compound is studied to understand its toxicological effects and metabolic pathways.
Pharmacology: Research on its interaction with cannabinoid receptors helps in understanding the pharmacological effects of synthetic cannabinoids.
Mechanism of Action
JWH 018 N-(2,2-dimethylpropyl) isomer exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of the compound to these receptors activates intracellular signaling pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
JWH 018: The parent compound with a pentyl chain instead of a 2,2-dimethylpropyl group.
JWH 073: Another synthetic cannabinoid with a butyl chain.
JWH 250: A synthetic cannabinoid with a 2-methoxyphenyl group.
Uniqueness
JWH 018 N-(2,2-dimethylpropyl) isomer is unique due to its structural modification, which may result in different binding affinities and pharmacological effects compared to its parent compound JWH 018 and other similar synthetic cannabinoids .
Properties
IUPAC Name |
[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(19-12-6-7-14-22(19)25)23(26)20-13-8-10-17-9-4-5-11-18(17)20/h4-15H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXMWOJAWGFMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017304 | |
| Record name | JWH-018 N-(2,2-Dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-47-0 | |
| Record name | JWH-018 N-(2,2-Dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


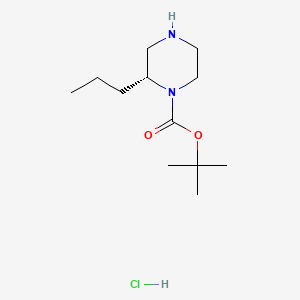
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
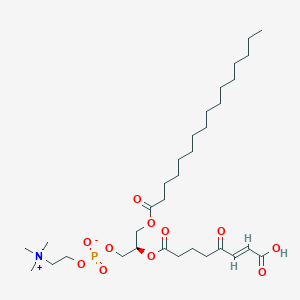
![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)


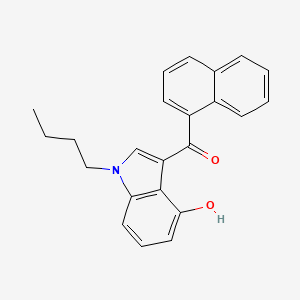
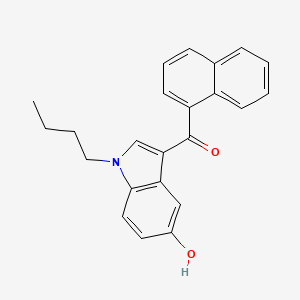
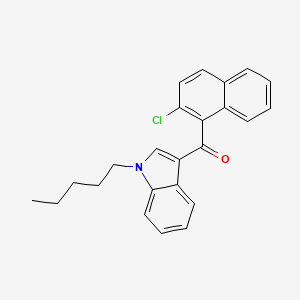
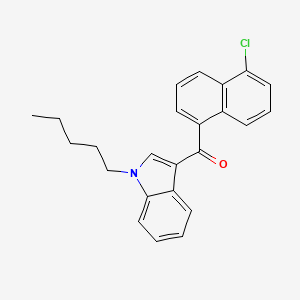
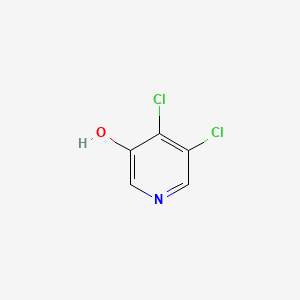
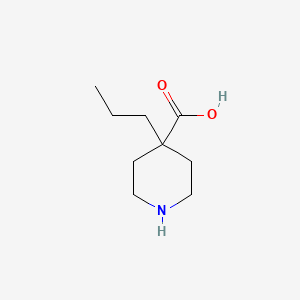
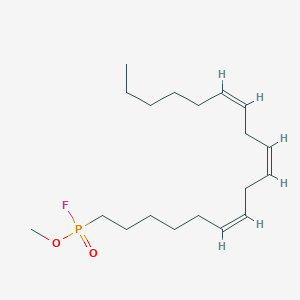
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
